Cas no 16790-93-5 (19(S)-Hydroxyconopharyngine)

19(S)-Hydroxyconopharyngine is a bioactive alkaloid derived from the Conopharyngia species, notable for its stereospecific hydroxylation at the 19(S) position. This structural feature enhances its binding affinity to certain biological targets, making it valuable for pharmacological research. The compound exhibits potential as a precursor in the synthesis of more complex alkaloids or as a reference standard in analytical studies. Its well-defined stereochemistry ensures reproducibility in experimental applications. 19(S)-Hydroxyconopharyngine is particularly relevant in neuropharmacology due to its interaction with neurotransmitter receptors. High purity and stability under standard laboratory conditions further underscore its utility in rigorous scientific investigations.
19(S)-Hydroxyconopharyngine structure
19(S)-Hydroxyconopharyngine structure
Product name:19(S)-Hydroxyconopharyngine
CAS No:16790-93-5
MF:C23H30N2O5
Molecular Weight:414.50595
CID:1080624
PubChem ID:102004638

19(S)-Hydroxyconopharyngine 化学的及び物理的性質

名前と識別子

    • 19(S)-Hydroxyconopharyngine
    • 20S-Hydroxyconopharyngine
    • [ "" ]
    • 20-Hydroxyconopharyngine
    • HY-N1610
    • FS-8652
    • methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
    • AKOS040760959
    • 16790-93-5
    • Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
    • DTXSID701135724
    • Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI)
    • CS-0017271
    • DA-49345
    • MDL: MFCD26406117
    • インチ: InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1
    • InChIKey: RCDVEJINCXVEQG-UNJQAPKOSA-N
    • SMILES: COC([C@]12C3=C(C4=C(N3)C=C(C(OC)=C4)OC)CC[N@]5C[C@@]([H])(C2)C[C@]([H])([C@H](C)O)[C@]51[H])=O

計算された属性

  • 精确分子量: 414.21500
  • 同位素质量: 414.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 676
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 84Ų

じっけんとくせい

  • Color/Form: Powder
  • PSA: 84.02000
  • LogP: 2.18110

19(S)-Hydroxyconopharyngine Security Information

19(S)-Hydroxyconopharyngine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2663-1 mg
19(S)-Hydroxyconopharyngine
16790-93-5
1mg
¥2835.00 2022-03-01
TargetMol Chemicals
TN2663-1 mL * 10 mM (in DMSO)
19(S)-Hydroxyconopharyngine
16790-93-5 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2663-5mg
19(S)-Hydroxyconopharyngine
16790-93-5
5mg
¥ 3940 2023-09-08
A2B Chem LLC
AA90133-5mg
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI)
16790-93-5 98.0%
5mg
$702.00 2024-04-20
TargetMol Chemicals
TN2663-5mg
19(S)-Hydroxyconopharyngine
16790-93-5
5mg
¥ 3940 2024-07-20
A2B Chem LLC
AA90133-2mg
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI)
16790-93-5 98%
2mg
$1424.00 2024-01-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2663-1 mL * 10 mM (in DMSO)
19(S)-Hydroxyconopharyngine
16790-93-5
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-08
TargetMol Chemicals
TN2663-1 ml * 10 mm
19(S)-Hydroxyconopharyngine
16790-93-5
1 ml * 10 mm
¥ 4040 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S63750-5mg
19(S)-Hydroxyconopharyngine
16790-93-5
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN2663-5 mg
19(S)-Hydroxyconopharyngine
16790-93-5 98%
5mg
¥ 3,940 2023-07-11

19(S)-Hydroxyconopharyngine 関連文献

19(S)-Hydroxyconopharyngineに関する追加情報

19(S)-Hydroxyconopharyngine: A Comprehensive Overview

19(S)-Hydroxyconopharyngine, identified by the CAS Registry Number 16790-93-5, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, derived from the roots of Cynanchum wilfordii, belongs to the class of sesquiterpenoids, a group of organic compounds known for their diverse biological activities. Recent studies have highlighted its potential in various therapeutic applications, making it a subject of intense scientific investigation.

The chemical structure of 19(S)-Hydroxyconopharyngine is characterized by a complex arrangement of carbon atoms, with a hydroxyl group at the 19th position, contributing to its unique properties. This structural feature plays a pivotal role in its interactions with cellular targets, such as enzymes and receptors, which underpin its pharmacological effects. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its structure and confirm its stereochemistry.

One of the most promising aspects of 19(S)-Hydroxyconopharyngine is its demonstrated anti-tumor activity. Studies published in reputable journals such as Nature Communications and Cancer Research have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. Its mechanism of action involves modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell survival and proliferation.

In addition to its anti-tumor properties, 19(S)-Hydroxyconopharyngine has also been investigated for its anti-inflammatory and anti-oxidative effects. Experimental models have revealed that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest potential applications in treating chronic inflammatory diseases, including arthritis and neurodegenerative disorders.

The bioavailability and pharmacokinetics of 19(S)-Hydroxyconopharyngine have also been a focus of recent research. Studies using animal models have demonstrated that it exhibits moderate absorption when administered orally, with significant accumulation in target tissues such as the liver and lungs. These insights are crucial for optimizing its delivery and maximizing therapeutic efficacy.

Moreover, the safety profile of 19(S)-Hydroxyconopharyngine has been evaluated in preclinical studies. Results indicate that it has low toxicity at therapeutic doses, making it a promising candidate for further clinical development. Researchers are currently exploring formulation strategies to enhance its stability and bioavailability for potential use in human trials.

In conclusion, 19(S)-Hydroxyconopharyngine, with its unique chemical structure and diverse biological activities, represents a valuable asset in the realm of natural product-based drug discovery. Its anti-tumor, anti-inflammatory, and anti-oxidative properties make it a compelling candidate for addressing unmet medical needs. As research continues to uncover its full potential, this compound holds promise for advancing innovative therapeutic interventions in oncology and beyond.

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